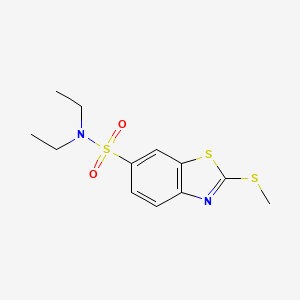

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

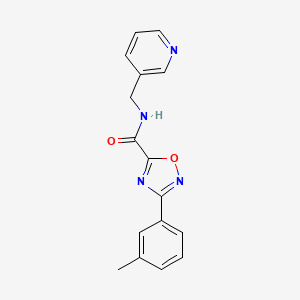

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide is a chemical compound explored in the context of its potential utility in various chemical and biological fields. Its structure is characterized by a benzothiazole core, a sulfonamide group, and a methylthio substituent, which together contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to this compound involves complex chemical procedures. For instance, copper(II) complexes with N-benzothiazole sulfonamides have been synthesized, showcasing the incorporation of benzothiazole sulfonamide moieties into metal complexes, which might offer insight into the synthetic approaches for compounds with similar structures (González-Álvarez et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods, revealing the coordination environment around metal centers and the role of sulfonamidate anions as counterions, which can provide insights into the structural aspects of this compound (González-Álvarez et al., 2003).

Chemical Reactions and Properties

Benzothiazole-2-sulfonamides, closely related to the compound of interest, undergo reactions with hydroxylamine, forming hydroxybenzothiazole and releasing sulfur dioxide and amine, highlighting the reactivity of the sulfonamide group in these compounds (Kamps et al., 2013).

科学的研究の応用

Medicinal Chemistry Applications

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide derivatives have been explored for their potential in drug discovery and development. For example, certain sulfonamide compounds have shown significant antimicrobial and antiproliferative activities . The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives revealed compounds with potent cytotoxic activities against cancer cell lines, demonstrating the potential of these sulfonamides in anticancer therapy (El-Gilil, 2019). Moreover, sulfonamides have been identified as effective carbonic anhydrase inhibitors , with applications in treating conditions like glaucoma and edema. Research into benzo[d]thiazole-5- and 6-sulfonamides has identified potent inhibitors against various human carbonic anhydrase isoforms, highlighting their therapeutic potential (Abdoli et al., 2017).

Organic Synthesis and Chemical Applications

This compound and its derivatives serve as key intermediates in the synthesis of diverse organic compounds. For instance, they have been used in the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, leading to novel cyclic structures with potential biological activities (Greig et al., 2001). Additionally, these compounds participate in tandem cyclocondensation reactions , enabling the efficient synthesis of complex heterocyclic compounds, which could have further applications in drug development and other areas of chemistry (Khazaei et al., 2014).

Environmental Studies

Benzothiazole sulfonamides, including derivatives of this compound, have been detected in municipal wastewater and environmental water samples . Studies focusing on the occurrence, sources, and fate of these compounds highlight the environmental impact of benzothiazole derivatives. For instance, benzothiazoles have been identified in wastewater treatment plants, and their persistence raises concerns regarding water pollution and the potential for antibiotic resistance propagation (Kloepfer et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

N,N-diethyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)9-6-7-10-11(8-9)18-12(13-10)17-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLHFIQWICUZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)